molecular formula C14H21NO B12088042 4-(Cyclopentyloxy)-N-propylaniline

4-(Cyclopentyloxy)-N-propylaniline

Cat. No.: B12088042
M. Wt: 219.32 g/mol
InChI Key: BELRYXVSAZFWQT-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-N-propylaniline is a substituted aniline derivative characterized by a cyclopentyloxy group at the para position of the benzene ring and an N-propyl substituent on the amine group. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.33 g/mol. The cyclopentyloxy moiety introduces steric bulk and lipophilicity, while the N-propyl group modulates electronic and solubility properties. This compound is of interest in organic synthesis, particularly in catalytic N-alkylation reactions and as a precursor for pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-cyclopentyloxy-N-propylaniline

InChI

InChI=1S/C14H21NO/c1-2-11-15-12-7-9-14(10-8-12)16-13-5-3-4-6-13/h7-10,13,15H,2-6,11H2,1H3

InChI Key

BELRYXVSAZFWQT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)OC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-N-propylaniline typically involves the following steps:

    Preparation of Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through the reaction of cyclopentanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopentyl chloride.

    Formation of 4-(Cyclopentyloxy)aniline: The cyclopentyl chloride is then reacted with aniline in the presence of a base, such as sodium hydroxide, to form 4-(Cyclopentyloxy)aniline.

    N-Propylation: Finally, the 4-(Cyclopentyloxy)aniline is reacted with a propyl halide, such as propyl bromide, in the presence of a base, to yield 4-(Cyclopentyloxy)-N-propylaniline.

Industrial Production Methods

Industrial production methods for 4-(Cyclopentyloxy)-N-propylaniline would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-N-propylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyloxy or propyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, alkoxides, or amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amine derivatives.

Scientific Research Applications

4-(Cyclopentyloxy)-N-propylaniline has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-N-propylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group may enhance the compound’s ability to bind to hydrophobic pockets within proteins, while the propyl group may influence its overall pharmacokinetic properties. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-(Cyclopentyloxy)-N-propylaniline are best understood by comparing it with analogs. Below is a detailed analysis:

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-n-Propylaniline 2696-84-6 C₉H₁₃N 135.21 Para-propyl, no oxygen Simpler structure; higher volatility, used in dye synthesis
N-(Cyclopropylmethyl)-4-ethoxyaniline 356539-41-8 C₁₂H₁₇NO 191.27 Ethoxy, cyclopropylmethyl Enhanced polarity due to ethoxy; potential in medicinal chemistry
N-{1-[4-(Cyclopentyloxy)phenyl]propylidene}hydroxylamine N/A C₁₄H₁₉NO₂ 233.31 Cyclopentyloxy, propylidene hydroxylamine Reactive hydroxylamine group; possible chelating agent
4-Cyclopropylaniline hydrochloride 1588440-94-1 C₉H₁₂N·HCl 169.66 Cyclopropyl, hydrochloride salt Increased water solubility; used in salt forms for stability

Physicochemical Properties

  • Lipophilicity : The cyclopentyloxy group in 4-(Cyclopentyloxy)-N-propylaniline confers higher lipophilicity (logP ~3.5 estimated) compared to 4-n-Propylaniline (logP ~2.1) and N-(Cyclopropylmethyl)-4-ethoxyaniline (logP ~2.8). This impacts membrane permeability and bioavailability .
  • Thermal Stability : Bulkier substituents like cyclopentyloxy may enhance thermal stability relative to linear chains (e.g., propyl), as seen in differential scanning calorimetry (DSC) data for related compounds .

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